N-Ethyl-3-piperidinyl m-bromocarbanilate
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Overview
Description
N-Ethyl-3-piperidinyl m-bromocarbanilate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-piperidinyl m-bromocarbanilate typically involves the reaction of N-ethyl-3-piperidinol with m-bromocarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-piperidinyl m-bromocarbanilate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted piperidine derivatives.
Oxidation Reactions: Products include piperidinones and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
N-Ethyl-3-piperidinyl m-bromocarbanilate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antipsychotic and analgesic agents.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to neurotransmitters.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-3-piperidinyl m-bromocarbanilate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing neurotransmission and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-piperidinyl m-bromocarbanilate: Similar in structure but with a methyl group instead of an ethyl group.
3-Quinuclidinyl benzilate: A related compound with a quinuclidine ring instead of a piperidine ring.
Uniqueness
N-Ethyl-3-piperidinyl m-bromocarbanilate is unique due to its specific substitution pattern and the presence of the bromocarbanilate group. This structural uniqueness imparts distinct pharmacological properties and reactivity compared to other similar compounds .
Properties
CAS No. |
33531-53-2 |
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Molecular Formula |
C14H19BrN2O2 |
Molecular Weight |
327.22 g/mol |
IUPAC Name |
(1-ethylpiperidin-3-yl) N-(3-bromophenyl)carbamate |
InChI |
InChI=1S/C14H19BrN2O2/c1-2-17-8-4-7-13(10-17)19-14(18)16-12-6-3-5-11(15)9-12/h3,5-6,9,13H,2,4,7-8,10H2,1H3,(H,16,18) |
InChI Key |
DMBFFBKRQNVNGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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